4-Bromo-N-cyclopropyl-2,5-difluorobenzamide is a chemical compound with the molecular formula and a molecular weight of 276.08 g/mol. This compound is characterized by its unique structural features, including a bromine atom and two fluorine atoms on the benzene ring, along with a cyclopropyl group attached to the nitrogen atom of the amide functional group. It falls under the category of benzamide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide typically involves several key steps:
The reaction conditions often require controlled temperatures and pH levels to optimize yield and minimize by-products. The use of inert atmospheres (e.g., nitrogen) may also be necessary to prevent unwanted side reactions.
4-Bromo-N-cyclopropyl-2,5-difluorobenzamide can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for the synthesis of various derivatives and functionalized compounds.
The mechanism of action for 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate enzymatic activity or receptor binding, leading to various biological effects. Detailed studies are required to elucidate the precise pathways involved in its action .
4-Bromo-N-cyclopropyl-2,5-difluorobenzamide has numerous applications in scientific research:
This compound exemplifies the importance of benzamide derivatives in drug discovery and development due to their diverse functional properties and biological activities.
4-Bromo-N-cyclopropyl-2,5-difluorobenzamide acts as a potent modulator of the MEK/ERK cascade, a critical signaling pathway in cancer cell proliferation. The compound competitively inhibits ATP binding at the MEK1/2 catalytic site, suppressing downstream ERK1/2 phosphorylation. Kinase profiling reveals high selectivity for MEK1/2 (IC₅₀ = 0.057–0.119 μM) over related kinases (CDK2, EGFR), attributed to its benzamide core and halogen positioning. The cyclopropyl group enhances binding affinity through hydrophobic interactions with Leu118 in MEK's allosteric pocket, while the bromo atom at the 4-position stabilizes the inactive kinase conformation [2] [8].
Table 1: Kinase Inhibition Profile of 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide
Kinase Target | IC₅₀ (μM) | Selectivity Fold vs. MEK1/2 |
---|---|---|
MEK1 | 0.057 ± 0.003 | 1x |
MEK2 | 0.081 ± 0.004 | 1.4x |
CDK2/Cyclin A2 | >1.0 | >17x |
EGFR | >5.0 | >87x |
This benzamide derivative impedes tumor metastasis by disrupting MAPK-driven migratory pathways. In in vitro models of triple-negative breast cancer (MCF-7) and colorectal carcinoma (HCT-116), 1 μM treatment reduces phospho-ERK levels by 82–89%, leading to:
The 2,5-difluoro substitution enhances membrane permeability, enabling efficient intracellular accumulation in metastatic niches [4].
4-Bromo-N-cyclopropyl-2,5-difluorobenzamide demonstrates additive to synergistic effects (Combination Index = 0.3–0.8) with DNA-damaging agents:
Molecular basis: The compound arrests cells in G1 phase, increasing susceptibility to S/G2-targeting agents. Its methoxy-analog structural features (shared with combretastatins) enable tubulin polymerization enhancement when co-administered with antimitotics [5].
The compound exerts dual antitumor activity by targeting anchorage-independent proliferation and mitochondrial apoptosis:
Anoikis Sensitization
Apoptotic Pathway Activation
Mechanism | Effect | Magnitude |
---|---|---|
Bax/Bcl-2 ratio increase | Mitochondrial outer membrane permeabilization | 3.8-fold vs. control |
Caspase-9/3 cleavage | PARP fragmentation and DNA degradation | 85% activity boost |
p38 MAPK activation | FOXO3a-mediated BIM upregulation | 70% increase |
The bromo substituent is critical for pro-apoptotic activity, as analogues without halogens show 50% reduced efficacy [2] [5].
Table 2: Antitumor Efficacy in Solid Tumor Models
Cell Line | Anchorage-Independent Growth Inhibition (IC₅₀, nM) | Apoptosis Induction (EC₅₀, nM) |
---|---|---|
MCF-7 (Breast) | 45 ± 3.1 | 48 ± 2.9 |
HCT-116 (Colon) | 6 ± 0.8 | 7 ± 0.6 |
HepG-2 (Liver) | 48 ± 4.2 | 52 ± 3.7 |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8